![molecular formula C22H14ClNO3S B12609243 1,4-Naphthalenedione, 2-[(4-chlorophenyl)amino]-3-(phenylsulfinyl)- CAS No. 905450-36-4](/img/structure/B12609243.png)
1,4-Naphthalenedione, 2-[(4-chlorophenyl)amino]-3-(phenylsulfinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Naphthalenedione, 2-[(4-chlorophenyl)amino]-3-(phenylsulfinyl)- is a complex organic compound with a unique structure that combines a naphthalenedione core with chlorophenyl and phenylsulfinyl substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Naphthalenedione, 2-[(4-chlorophenyl)amino]-3-(phenylsulfinyl)- typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Naphthalenedione Core: The naphthalenedione core can be synthesized through the oxidation of naphthalene derivatives.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction using a chlorinated aromatic compound.
Attachment of the Phenylsulfinyl Group: The phenylsulfinyl group is added through a sulfoxidation reaction, where a phenyl sulfide is oxidized to the corresponding sulfoxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Naphthalenedione, 2-[(4-chlorophenyl)amino]-3-(phenylsulfinyl)- undergoes various chemical reactions, including:
Oxidation: The phenylsulfinyl group can be further oxidized to a sulfone.
Reduction: The naphthalenedione core can be reduced to a dihydroxy naphthalene derivative.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of the corresponding sulfone derivative.
Reduction: Formation of dihydroxy naphthalene derivatives.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Applications De Recherche Scientifique
1,4-Naphthalenedione, 2-[(4-chlorophenyl)amino]-3-(phenylsulfinyl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or pathways.
Industry: Used in the development of advanced materials and as a precursor for various chemical processes.
Mécanisme D'action
The mechanism of action of 1,4-Naphthalenedione, 2-[(4-chlorophenyl)amino]-3-(phenylsulfinyl)- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular pathways involved in oxidative stress, leading to potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Naphthalenedione, 2-amino-3-chloro-: Similar structure but lacks the phenylsulfinyl group.
1,4-Naphthalenedione, 2-[(4-chlorophenyl)amino]-: Similar structure but lacks the phenylsulfinyl group.
Uniqueness
1,4-Naphthalenedione, 2-[(4-chlorophenyl)amino]-3-(phenylsulfinyl)- is unique due to the presence of both chlorophenyl and phenylsulfinyl groups, which confer distinct chemical properties and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
905450-36-4 |
|---|---|
Formule moléculaire |
C22H14ClNO3S |
Poids moléculaire |
407.9 g/mol |
Nom IUPAC |
2-(benzenesulfinyl)-3-(4-chloroanilino)naphthalene-1,4-dione |
InChI |
InChI=1S/C22H14ClNO3S/c23-14-10-12-15(13-11-14)24-19-20(25)17-8-4-5-9-18(17)21(26)22(19)28(27)16-6-2-1-3-7-16/h1-13,24H |
Clé InChI |
XAOAXALJDCJUKO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)S(=O)C2=C(C(=O)C3=CC=CC=C3C2=O)NC4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


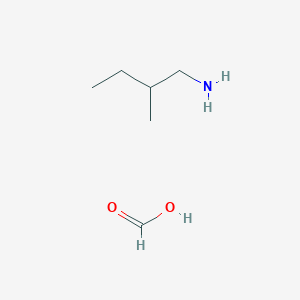

![N'-(10-{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}decyl)-N,N-dimethylurea](/img/structure/B12609173.png)
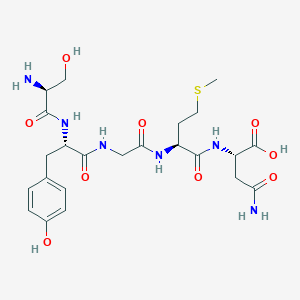
![4-[(Furo[2,3-d]pyrimidin-4-yl)amino]-2-hydroxybenzonitrile](/img/structure/B12609181.png)
![Pyrimidine, 2-chloro-4-(methylthio)-6-[4-(methylthio)phenyl]-5-phenyl-](/img/structure/B12609183.png)
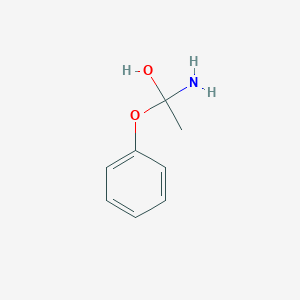
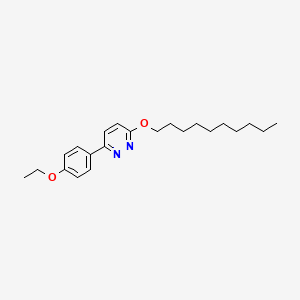
![4-(2,2-Dimethylpropanoyl)-1,4-dihydro-3H-furo[3,4-b]indol-3-one](/img/structure/B12609202.png)

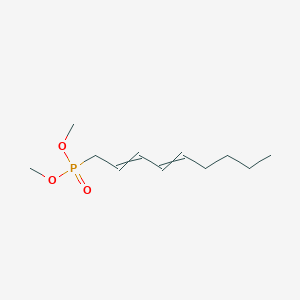

![5-{[4-(Decyloxy)phenyl]methyl}pyrimidine-2,4-diamine](/img/structure/B12609233.png)
![2,5-Dimethoxybicyclo[4.2.0]octa-1,3,5,7-tetraene-7-carboxylic acid](/img/structure/B12609250.png)
